molecular formula C14H30Cl2N2O B1424160 N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride CAS No. 1219961-00-8

N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride

Cat. No. B1424160
M. Wt: 313.3 g/mol
InChI Key: RWZYQHRNHGOZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride is a useful research compound. Its molecular formula is C14H30Cl2N2O and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study presented a new synthesis method for a key intermediate of the CCR5 antagonist TAK-779, which includes N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride. This method yielded a 78% isolated yield using commercially available reagents (Hashimoto et al., 2002).

Structural and Chemical Studies

  • Research on the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involved compounds structurally related to N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride for developing chiral building blocks (Matulevičiūtė et al., 2021).

Medicinal Chemistry Applications

  • In a study of the design and discovery of PF-04447943, a selective PDE9A inhibitor for cognitive disorders, compounds structurally related to N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride were synthesized and evaluated. This inhibitor showed promise in elevating central cGMP levels in the brain and CSF of rodents (Verhoest et al., 2012).

Anticonvulsant and Antimicrobial Studies

  • A study synthesized new 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives as potential anticonvulsant compounds, incorporating elements structurally similar to N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride. These compounds showed significant potential in anticonvulsant and antimicrobial activities (Aytemir et al., 2004).

Drug Metabolism and Pharmacokinetics

  • Research on the estimation of circulating drug metabolite exposure in humans using in vitro data and physiologically based pharmacokinetic modeling involved a compound with structural similarities to N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride. This study provided insights into the metabolic pathways and exposure levels of drug metabolites in humans (Obach et al., 2018).

properties

IUPAC Name

N-methyl-N-(oxan-4-ylmethyl)-2-piperidin-3-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O.2ClH/c1-16(12-14-5-9-17-10-6-14)8-4-13-3-2-7-15-11-13;;/h13-15H,2-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZYQHRNHGOZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCCNC1)CC2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride
Reactant of Route 2
N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride
Reactant of Route 3
N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride
Reactant of Route 4
N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride
Reactant of Route 5
N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride
Reactant of Route 6
N-Methyl-2-(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride

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